molecular formula C21H32BNO4 B1441231 Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate CAS No. 1454815-08-7

Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate

Cat. No. B1441231
CAS RN: 1454815-08-7
M. Wt: 373.3 g/mol
InChI Key: XUULQXNFXUYKPE-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C19H32BN3O4 . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another synthesis method involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C19H32BN3O4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3, (H,19,20) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used as an intermediate in the synthesis of biologically active compounds such as crizotinib . It can also be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.29 . It is a solid substance . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis of Key Intermediates

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as a crucial intermediate in the production of biologically active compounds such as crizotinib. This synthesis is carried out through a three-step process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a total of 49.9%. The compound's structure is confirmed through MS and 1 HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Crystal Structure and DFT Studies

The crystal structure and DFT study of Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate highlight its significance as an intermediate for 1H-indazole derivatives. Through substitution reactions, this compound is obtained, and its structure is confirmed via FTIR, 1H and 13C NMR spectroscopy, and MS. Density Functional Theory (DFT) calculations correlate closely with the experimental data, providing insights into the compound's physicochemical characteristics (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

Development of Radioprotectors

Research into nitroxyl compounds for potential radioprotective drugs led to the synthesis of novel chiral nitronyl nitroxyl radicals. These include L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate (L-NNP) and L-tert-butyl 2-[(4-(4, 5-dihydro-4,4,5,5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl)-2-methoxyphenoxy)methyl] pyrrolidine-1-carboxylate (L-NNVP), with evaluations on rat glioma C6 cells demonstrating their cytotoxic and radioprotective effects (Qin, Ding, Wang, Tan, Guo, & Sun, 2009).

Antitumor Activity of Natural Product Analogs

The synthesis and in vitro biological evaluation of natural product analogs bearing 1,2,4-oxadiazole rings, akin to those in quisqualic acid and phidianidines A and B, revealed significant antitumor activity. This highlights the potential of compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione for development into novel antitumor agents, with one particular compound showing a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUULQXNFXUYKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
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Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate

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